Shuterin

Description

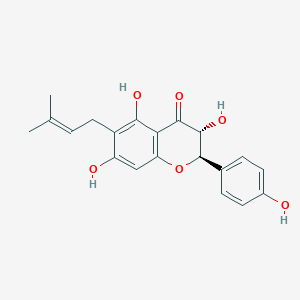

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,19-23,25H,8H2,1-2H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXOCNCDPKONDY-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909478 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105377-77-3 | |

| Record name | Shuterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanistic Elucidation of Shuterin

Immunomodulatory and Cytotoxic Potentials

The immunomodulatory and cytotoxic activities of Shuterin are largely mediated through its direct impact on NK cell function, including their ability to proliferate, kill target cells, and secrete key cytokines.

Enhancement of Natural Killer (NK) Cell Proliferation

This compound has been shown to substantially increase the proliferation of KHYG-1 cells, an NK leukemia cell line frequently utilized as a model for studying NK cell-mediated cytotoxicity . This enhancement in proliferation is a crucial aspect for NK cell-based immunotherapies, where the limited number and activity of primary NK cells often necessitate expansion . Studies indicate that this compound promotes KHYG-1 cell proliferation in a dose-dependent manner over a 72-hour treatment period, as assessed by WST-8 assays .

Augmentation of NK Cell Cytotoxicity

This compound significantly augments the cytotoxic capabilities of NK cells, enabling them to more effectively eliminate target cells.

In co-culture experiments, this compound markedly increased the cytotoxicity of KHYG-1 cells against K562 cells, a human chronic myelogenous leukemia cell line often used as a target for NK cell cytotoxicity assays due to its susceptibility to NK cell-mediated lysis . While this compound itself did not exhibit direct cytotoxic effects on K562 cells when treated alone for 24 hours, its presence in co-culture with KHYG-1 cells led to a dose-dependent increase in the proportion of depolarized K562 cells . Specifically, at an effector-to-target (E:T) ratio of 6:1, the cytotoxicity of KHYG-1 cells against K562 cells increased from 40% to 54% within 2 hours following this compound treatment . This indicates that this compound enhances the lytic activity of NK cells rather than directly harming cancer cells.

Table 1: Impact of this compound on KHYG-1 Cell Cytotoxicity Against K562 Cells

| Effector:Target (E:T) Ratio | Baseline Cytotoxicity (%) | Cytotoxicity with 10 µM this compound (%) | Duration (hours) | Reference |

| 6:1 | 40 | 54 | 2 |

This compound plays a crucial role in enhancing the production of cytotoxic granules within NK cells, particularly increasing the expression of granzyme B, a key enzyme involved in inducing apoptosis in target cells . Research shows that this compound induces the expression of granzyme B, granzyme A, Fas ligand (FasL), and granulysin by promoting the phosphorylation of cyclic adenosine (B11128) monophosphate response element-binding protein (CREB) and activating the mitogen-activated protein kinase (MAPK) signaling pathways . In co-cultures of KHYG-1 and K562 cells, this compound treatment led to increased levels of cleaved caspase-3, caspase-9, and granzyme B, indicating enhanced apoptotic pathways in target cells . At a concentration of 10 µM, this compound considerably increased the expression of these cytotoxic effectors, as detailed in Table 2 .

Table 2: Relative Increase in Cytotoxic Effector Expression in KHYG-1 Cells After 10 µM this compound Treatment

| Cytotoxic Effector | Relative Increase (%) | Reference |

| Granzyme A | 240 | |

| Granzyme B | 350 | |

| FasL | 128 | |

| Granulysin | 187 | |

| Perforin (B1180081) | No significant change |

Cytolytic Effects on K562 Cells

Modulation of Cytokine Secretion (e.g., Interferon-gamma (IFN-γ))

This compound also modulates the secretion of important cytokines, notably interferon-gamma (IFN-γ), which is a critical cytokine for both innate and adaptive immune responses and directly acts on target cells . Studies have demonstrated that the secretion of IFN-γ increases with rising concentrations of this compound in both KHYG-1 cells and NK cells obtained from adult patients with head and neck squamous cell carcinoma (HNSCC) . This effect is attributed to this compound's ability to increase the expression of lectin-like transcript 1 (LLT1) and activate proteins involved in the Ras/Raf signaling pathway .

Effects on NK Cells from Disease Models (e.g., Head and Neck Squamous Cell Carcinoma (HNSCC) Patients)

Importantly, the observed immunomodulatory and cytotoxic activities of this compound are not limited to cell lines but extend to NK cells derived from disease models. This compound has demonstrated similar activity and efficacy in NK cells obtained from adult patients diagnosed with Head and Neck Squamous Cell Carcinoma (HNSCC) . In these patient-derived NK cells, this compound markedly enhanced cytolytic activity through the same underlying signaling pathways, including the MAPK and Ras/Raf pathways . Furthermore, it increased the expression levels of cytotoxic effectors like granzyme A and granzyme B, as well as the phosphorylation of ERK and CREB, mirroring its effects in KHYG-1 cell lines . This suggests this compound's potential as a promising agent for promoting NK cell proliferation and cytotoxicity in a clinical context, particularly in conditions where NK cell function is compromised, such as in certain cancers .

Antioxidant Properties and Cellular Protection

This compound demonstrates potent antioxidant activity . As a flavonoid, its antioxidant capabilities are consistent with the general mechanisms observed in this class of compounds . Antioxidants function by scavenging free radicals, inhibiting the oxidation of other molecules, chelating transition metal ions, and inhibiting oxidant enzymes . These actions are crucial for protecting cells from oxidative stress and damage caused by reactive oxygen species . Phytochemicals, including those with antioxidant properties like this compound, play a significant role in preventing and treating chronic diseases linked to oxidative stress .

Antimicrobial and Antifungal Activities

This compound has been investigated for its efficacy against various microorganisms, particularly fungi.

This compound is recognized as a phytoalexin that strongly inhibits the growth of Cladosporium herbarum . Cladosporium herbarum is a ubiquitous fungal species known for its association with human and animal opportunistic infections and as a common airborne allergen . The potent inhibitory effect of this compound against this fungus highlights its potential as a natural antifungal agent .

Beyond its specific antifungal activity, the plant extract of Ficus thonningii, from which this compound is isolated, has been reported to exhibit antibacterial activities . While this suggests a broader antimicrobial potential, direct detailed research findings specifically on this compound's general antibacterial efficacy against a wide range of bacterial strains are not explicitly detailed in the currently available information .

Table 1: Key Biological Activities of this compound

| Biological Activity | Description |

| Antioxidant Properties | This compound displays potent antioxidant activity. It contributes to cellular protection by mechanisms typical of flavonoids, such as scavenging free radicals, chelating metal ions, and inhibiting oxidant enzymes, thereby mitigating oxidative stress and cellular damage. |

| Antifungal Activity | This compound strongly inhibits the growth of Cladosporium herbarum, a common allergenic and opportunistic fungal species. This activity classifies this compound as a phytoalexin with significant antifungal potential. |

| Antimicrobial Efficacy | The extract of Ficus thonningii, a source plant for this compound, has demonstrated antibacterial activities. While this suggests a broader antimicrobial role, specific detailed data on this compound's general antibacterial spectrum are not extensively documented. |

Molecular Mechanisms and Intracellular Signaling Pathways Regulated by Shuterin

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Shuterin significantly promotes the phosphorylation of proteins within the Mitogen-Activated Protein Kinase (MAPK) signaling pathways . This activation is crucial for the compound's ability to induce the expression of cytotoxic granules, such as granzyme B, in KHYG-1 cells . The MAPK pathway is a critical regulator of immune cell cytotoxicity, exocytosis of cytotoxic granules, and the expression of granzyme B .

The Extracellular Signal-Regulated Kinase (ERK) pathway is a key component of the MAPK cascade that is activated by this compound. Studies have shown that this compound substantially increases the phosphorylation of ERK1/2 in KHYG-1 cells . This effect has also been observed in NK cells derived from adult patients with head and neck squamous cell carcinoma (HNSCC), where this compound markedly increased ERK phosphorylation . The ERK pathway is known to be essential for lectin-like transcript 1 (LLT1)-stimulated interferon-gamma (IFN-γ) secretion .

Table 1: Influence of this compound on ERK1/2 Phosphorylation

| Cell Type | Effect on ERK1/2 Phosphorylation | Reference |

| KHYG-1 cells | Substantially increased | |

| NK cells (HNSCC) | Markedly increased |

Table 2: Influence of this compound on JNK Phosphorylation

| Cell Type | Effect on JNK Phosphorylation | Reference |

| KHYG-1 cells | Substantially increased |

The p38 MAPK pathway is also activated by this compound, as evidenced by a substantial increase in p38 phosphorylation . This pathway, along with the Ras/Raf and MEK/ERK pathways, plays a crucial role in mediating LLT1-stimulated IFN-γ secretion from human NK cells . The activation of p38 MAPK is part of the broader mechanism by which this compound enhances the secretion of IFN-γ .

Table 3: Influence of this compound on p38 Phosphorylation

| Cell Type | Effect on p38 Phosphorylation | Reference |

| KHYG-1 cells | Substantially increased |

c-Jun N-terminal Kinase (JNK) Pathway Involvement

Engagement of Ras/Raf Signaling Pathways

This compound engages the Ras/Raf signaling pathways, which are instrumental in its ability to increase the secretion of interferon-gamma (IFN-γ) . This phytochemical appears to induce IFN-γ secretion by increasing the expression of lectin-like transcript 1 (LLT1) and promoting the phosphorylation of proteins involved in the Ras/Raf pathway . Specifically, this compound substantially increased the expression levels of Ras and the phosphorylation of Raf and MEK in KHYG-1 cells . This activation of the Ras/Raf pathway, alongside LLT1 receptor expression, leads to a considerable increase in IFN-γ expression in KHYG-1 cells and NK cells from HNSCC patients .

Table 4: Influence of this compound on Ras/Raf Pathway Components

| Pathway Component | Effect of this compound Treatment (KHYG-1 cells) | Reference |

| Ras expression | Substantially increased | |

| Raf phosphorylation | Substantially increased | |

| MEK phosphorylation | Substantially increased |

Regulation of Cyclic Adenosine (B11128) Monophosphate Response Element–Binding Protein (CREB) Phosphorylation

This compound significantly regulates the phosphorylation of Cyclic Adenosine Monophosphate Response Element–Binding Protein (CREB) . This phytochemical induces the expression of granzyme B by promoting the phosphorylated CREB signaling pathway . Research has demonstrated that this compound markedly increases the levels of phosphorylated CREB in KHYG-1 cells . Phosphorylated CREB acts as a transcription factor that regulates the expression of granzyme B . This effect is also observed in NK cells obtained from adult patients with HNSCC, where this compound markedly increased the phosphorylation of CREB .

Table 5: Influence of this compound on CREB Phosphorylation

| Cell Type | Effect on CREB Phosphorylation | Reference |

| KHYG-1 cells | Markedly increased | |

| NK cells (HNSCC) | Markedly increased |

Influence on Histone Acetylation and Chromatin Remodeling

This compound has been shown to influence histone acetylation, a crucial process for chromatin regulation and gene expression in eukaryotic cells . Specifically, this compound substantially increased the expression of acetyl-histone H3 (Lys9/Lys14) . When KHYG-1 cells were treated with this compound, there was a notable increase in acetyl-histone H3 levels .

Further investigation involved combined treatment with trichostatin A (TSA), a known histone deacetylase inhibitor (HDACi). Pretreatment with TSA followed by this compound addition led to a more significant increase in acetyl-histone H3 expression . However, this combined treatment did not result in an enhanced expression of granzyme B . The precise role of this compound in increasing histone acetylation and its direct association with increased cytolytic activity through granzyme B expression is currently not fully understood .

Table 6: Influence of this compound on Histone Acetylation

| Treatment Condition (KHYG-1 cells) | Effect on Acetyl-Histone H3 (Lys9/Lys14) Expression | Effect on Granzyme B Expression | Reference |

| This compound alone | Substantially increased | Increased | |

| This compound + TSA | More significantly increased | Not enhanced |

Upregulation of Lectin-like Transcript 1 (LLT1) Receptor Expression

This compound significantly increases the expression levels of Lectin-like Transcript 1 (LLT1) receptors. LLT1, also known as CLEC2D, OCIL, or CLAX, is a C-type lectin-like receptor that serves as a ligand for the CD161 (NKR-P1A or KLRB1) receptor found on NK cells, T cells, monocytes, macrophages, activated dendritic cells, and B cells. The interaction between LLT1 and CD161 plays a role in modulating NK cell functions.

The upregulation of LLT1 by this compound is closely associated with the activation of the Ras/Raf signaling pathway. This activation involves the phosphorylation of key proteins within the pathway, including Raf and MEK (MAPK kinase). This signaling cascade, involving the Ras/Raf and MAPK pathways, is crucial for LLT1-mediated activation of interferon-gamma (IFN-γ) production by human NK cells. Consequently, this compound's ability to increase LLT1 expression and activate the Ras/Raf pathway leads to a substantial increase in IFN-γ secretion from NK cells.

The following table summarizes the observed effects of this compound on LLT1 receptor expression and associated pathways:

| Molecular Target / Pathway | Effect of this compound Treatment | Associated Outcome |

| Lectin-like Transcript 1 (LLT1) | Substantially increased expression levels | Enhanced IFN-γ secretion |

| Ras/Raf signaling pathway | Increased phosphorylation of Raf and MEK | Contributes to LLT1-mediated IFN-γ production |

| Mitogen-activated protein kinase (MAPK) pathway | Involved in LLT1-mediated IFN-γ production | Enhanced IFN-γ secretion |

Impact on Granzyme B Expression at Transcriptional and Translational Levels

This compound significantly enhances the expression of Granzyme B, a critical enzyme in NK cells that plays a pivotal role in inducing apoptosis in target cells. Granzyme B, along with perforin (B1180081), is released from cytotoxic granules and enters target cells, where it activates the caspase pathway and regulates mitochondrial functions, leading to nuclear condensation and DNA fragmentation.

This compound's influence on Granzyme B expression occurs at both the transcriptional and translational levels:

Transcriptional Level: this compound markedly increases Granzyme B expression at the mRNA level. This transcriptional activation is mediated by the promotion of phosphorylated cyclic adenosine monophosphate response element-binding protein (CREB). CREB is a transcription factor known to regulate Granzyme B expression. While this compound also substantially increases the expression of acetyl-histone H3 (Lys9/Lys14), indicating increased histone acetylation, this effect has not been directly linked to the enhanced expression of Granzyme B.

Translational Level: Beyond transcriptional regulation, this compound also leads to a significant increase in Granzyme B protein levels. This upregulation at the protein level is primarily driven through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, this compound induces the phosphorylation of components within the MAPK pathway, including ERK (extracellular signal-regulated kinase) and CREB. The Ras/Raf pathway also contributes to the upregulation of Granzyme B expression.

The following table details the impact of this compound on Granzyme B expression and the involved molecular mechanisms:

| Molecular Target / Pathway | Effect of this compound Treatment | Level of Regulation | Outcome |

| Granzyme B | Significantly increased expression levels | mRNA and Protein | Enhanced NK cell cytotoxicity |

| Phosphorylated CREB | Markedly increased levels | Transcriptional | Regulates Granzyme B transcription |

| MAPK signaling pathway (ERK, p38, JNK) | Increased phosphorylation of ERK and CREB | Translational | Drives Granzyme B protein upregulation |

| Ras/Raf signaling pathway | Involved in pathway activation | Translational | Contributes to Granzyme B upregulation |

| Acetyl-histone H3 (Lys9/Lys14) | Substantially increased expression | Epigenetic (Histone acetylation) | Not directly associated with enhanced Granzyme B expression |

Advanced Research Methodologies for Shuterin Investigation

In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to study the direct effects of Shuterin on specific cell types, offering insights into its potential therapeutic applications.

The KHYG-1 cell line, derived from a patient with aggressive natural killer cell leukemia, serves as a significant model for investigating NK cell biology and cytotoxicity . This cell line is particularly valuable due to its potent cytotoxic activity, which is a characteristic trait of NK cells, and its stable expansion in vitro . KHYG-1 cells carry a point mutation in exon 7 of the TP53 (p53) gene and express key NK receptors such as NKG2D and NKp44, along with the adaptor DAP12, making them a suitable model for studying mechanisms of NK cell-mediated cytotoxicity .

Research has demonstrated that this compound, a phytochemical isolated from Ficus thonningii, enhances both the proliferation and activity of KHYG-1 cells . Studies assessing cell viability often involve treating KHYG-1 cells with varying concentrations of this compound (e.g., 0, 1, 5, and 10 µM) for a specific duration (e.g., 72 hours), followed by WST-8 assays to quantify cell proliferation . This compound has been shown to substantially increase the proliferation of KHYG-1 cells .

K562 cells, a human erythroleukemic cell line, are frequently utilized as target cells in cytotoxicity assays due to their high susceptibility to NK cell-mediated cytotoxicity . This susceptibility is attributed to their reduced expression of HLA class I and heightened expression of ligands for activatory NK receptors .

Cytotoxicity assays typically involve co-culturing this compound-treated KHYG-1 effector cells with K562 target cells . A common method for determining cytotoxicity is the Calcein AM release assay, where K562 cells are pre-stained with Calcein AM . After co-incubation, the release of Calcein AM from lysed K562 cells indicates the extent of cytotoxicity . This compound has been observed to enhance the cytolytic activity of KHYG-1 cells against K562 cells, increasing cytotoxicity from approximately 40% to 54% at an effector-to-target (E:T) ratio of 6:1 within two hours . While this compound alone does not exhibit direct cytotoxic effects on K562 cells, its presence in KHYG-1/K562 co-cultures significantly increases the proportion of depolarized K562 cells and elevates levels of cleaved caspase-3, caspase-9, and granzyme B, indicating induced apoptosis in the target cells . Other methods for assessing cytotoxicity include flow cytometry-based assays using carboxyfluorescein diacetate succinimidyl ester (CFSE) staining of target cells .

Utilization of KHYG-1 Natural Killer Leukemia Cell Line

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are indispensable for dissecting the intricate pathways influenced by this compound at a sub-cellular level.

Western blotting is a widely employed technique for analyzing protein expression levels and phosphorylation states, providing critical insights into signaling pathway modulation . In the context of this compound research, Western blotting has been used to assess its impact on various proteins involved in NK cell activation and cytotoxic functions. Studies have shown that this compound significantly increases the levels of phosphorylated cyclic adenosine (B11128) monophosphate response element-binding protein (CREB) in KHYG-1 cells . Furthermore, this compound has been found to substantially increase the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2, JNK, and p38, while inhibiting the phosphorylation of AKT in KHYG-1 cells . The analysis of phosphorylation states is particularly important as it often reflects the activation or deactivation of key signaling molecules within cellular pathways . For optimal detection of phosphorylated proteins, it is crucial to use phosphatase inhibitors during sample preparation to prevent dephosphorylation . Multiplex fluorescent Western blotting allows for the simultaneous detection and quantification of both total protein and its phosphorylated forms on a single blot, enhancing accuracy and efficiency .

Enzymatic activity assays are fundamental for understanding the functional consequences of changes in protein expression or phosphorylation induced by this compound. These assays measure the rate at which an enzyme converts its substrate into a product, thereby quantifying its activity . For this compound, which is known to increase the expression of cytotoxic molecules like Granzyme B, enzymatic assays would be critical to confirm the enhanced activity of these proteases . Granzyme B is a serine protease crucial for inducing apoptosis in target cells following its release by NK cells . By conducting enzymatic assays, researchers can determine if the increased expression of Granzyme B translates into a corresponding increase in its proteolytic activity, which is directly relevant to this compound's mechanism of enhancing NK cell cytotoxicity. Such assays can also help classify the mode of action of compounds, such as whether they act as inhibitors or activators of specific enzymes .

Gene expression analysis, typically performed using real-time polymerase chain reaction (RT-PCR), quantifies the messenger RNA (mRNA) levels of specific genes, indicating their transcriptional activity . This technique is vital for understanding how this compound influences gene transcription, particularly for cytotoxic effector molecules. Research has demonstrated that this compound significantly increases the mRNA levels of several cytotoxic effectors in KHYG-1 cells . Notably, this compound treatment led to a substantial increase in granzyme B mRNA expression, by approximately 350% (3.8-fold) . Other cytotoxic molecules, such as granzyme A, FasL, and granulysin, also showed increased mRNA expression (240%, 128%, and 187%, respectively), while perforin (B1180081) mRNA levels remained unchanged . These findings indicate that this compound selectively upregulates the transcription of specific cytotoxic genes, contributing to the enhanced NK cell activity.

Data Tables

The following table summarizes key research findings regarding this compound's effects on cell lines and molecular markers, illustrating the application of the advanced research methodologies discussed.

| Parameter | Effect of this compound (10 µM) | Cell Line/Context | Assay Method | Citation |

| KHYG-1 Proliferation | Substantially increased | KHYG-1 cells | WST-8 assays | |

| KHYG-1 Cytotoxicity to K562 | Increased (e.g., 40% to 54% at E:T 6:1) | KHYG-1 and K562 co-culture | Calcein AM release assay | |

| K562 Cell Viability (this compound alone) | No cytotoxic effects | K562 cells | WST-8 assays | |

| K562 Depolarized Cells (co-culture) | Markedly increased in dose-dependent manner | KHYG-1 and K562 co-culture | Mitochondrial membrane potential measurement | |

| Cleaved Caspase-3, Caspase-9, Granzyme B levels (co-culture) | Increased | KHYG-1 and K562 co-culture | Western Blotting (implied by context of protein levels) | |

| Granzyme B mRNA expression | Increased by 350% (3.8-fold) | KHYG-1 cells | Real-time PCR | |

| Granzyme A mRNA expression | Increased by 240% | KHYG-1 cells | Real-time PCR | |

| FasL mRNA expression | Increased by 128% | KHYG-1 cells | Real-time PCR | |

| Granulysin mRNA expression | Increased by 187% | KHYG-1 cells | Real-time PCR | |

| Perforin mRNA expression | No change | KHYG-1 cells | Real-time PCR | |

| Phosphorylated CREB levels | Markedly increased | KHYG-1 cells | Western Blotting | |

| Phosphorylated ERK1/2, JNK, p38 levels | Substantially increased | KHYG-1 cells | Western Blotting | |

| Phosphorylated AKT levels | Inhibited | KHYG-1 cells | Western Blotting | |

| IFN-γ secretion | Increased with increasing this compound levels | KHYG-1 cells and NK cells from HNSCC patients | (Not specified, but likely ELISA or similar) |

Enzymatic Activity Assays Relevant to this compound's Mechanism

Pharmacological Intervention Studies

Pharmacological intervention studies are crucial for elucidating the mechanisms by which chemical compounds exert their biological effects. These studies often involve the application of specific inhibitors to dissect complex signaling pathways.

Application of Specific Signaling Pathway Inhibitors (e.g., MAPK, Ras/Raf inhibitors)

Recent research has demonstrated this compound's capacity to enhance the cytotoxicity of the natural killer (NK) leukemia cell line KHYG-1. This effect is mediated through the upregulation of key effector molecules, namely granzyme B and interferon-gamma (IFN-γ). The underlying mechanism involves the modulation of critical intracellular signaling cascades. This compound has been shown to operate via the mitogen-activated protein kinase (MAPK) and Ras/Raf signaling pathways. Specifically, it promotes the phosphorylation of proteins within the Ras/Raf pathway, indicating its direct involvement in activating these crucial cellular communication networks. The Ras/Raf/MAPK pathway is a well-established cascade that governs essential cellular processes such as development, differentiation, proliferation, and cell death, and its dysregulation is frequently associated with diseases like cancer. This suggests this compound's potential as an agent for modulating NK cell activity, which is an emerging area in cancer immunotherapy.

Structural Characterization and Spectroscopic Analysis

Accurate structural characterization is fundamental to understanding the properties and activities of any chemical compound. Spectroscopic techniques play a pivotal role in elucidating molecular structures and assessing chemical identity and purity.

Spectroscopic Data for Structural Elucidation

The structural elucidation of this compound has been achieved through comprehensive analysis of spectroscopic data. This typically involves a combination of advanced techniques that provide complementary information about the compound's atomic connectivity, functional groups, and three-dimensional arrangement. Key spectroscopic methods employed for such purposes include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) NMR, such as 1H-NMR and 13C-NMR, and two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for determining molecular structures. 1H-NMR provides information on the number and chemical environment of protons, while 13C-NMR reveals the carbon skeleton. 2D NMR experiments establish correlations between protons and carbons, or between different protons, allowing for the mapping of the molecule's connectivity.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides precise molecular weight information, which is critical for determining the elemental composition of the compound. Mass spectrometry generally gives a detailed understanding of molecular identities and structures.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups present in the molecule by detecting the vibrational transitions of molecules, generating a unique "fingerprint" based on their absorption patterns.

While the detailed, specific spectroscopic data (e.g., exact chemical shifts, coupling constants, specific absorption frequencies, or mass fragments) for this compound were not provided in the search results, its structure was characterized through these established spectroscopic methodologies.

Advanced Spectroscopic Techniques for Chemical Identity and Purity Assessment

Ensuring the chemical identity and purity of a compound like this compound is paramount for its reliable use in research and potential applications. Advanced spectroscopic techniques offer robust and non-destructive methods for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly specific and provides detailed information on the chemical environment, stereochemistry, and molecular interactions. It is indispensable for confirming molecular identity and detecting trace impurities in complex formulations. NMR can unambiguously detect adulteration and provides structural identification of contaminants.

Infrared (IR) Spectroscopy (including FTIR): IR spectroscopy is widely used for identity testing, providing a molecular fingerprint through absorption patterns that confirm the molecular structure and composition. Modern ATR-FTIR systems simplify sample preparation and speed up analysis. It is excellent for qualitative analysis, structural verification, and identifying the presence of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a powerful analytical technique for assessing the absorption of UV and visible light by chemical substances. It is valued for providing rapid and reliable quantitative data, enabling the analysis of electronic transitions and playing a crucial role in evaluating the purity of a substance and identifying potential contaminants or degradation products.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy, providing insights into molecular vibrations related to specific chemical bonds. It is useful for identifying molecular structures and is a non-destructive analytical method.

These techniques, when applied individually or in combination, provide comprehensive insights into the chemical identity and purity of compounds, ensuring their quality and integrity.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are increasingly integral to modern chemical and biological research, offering predictive insights into molecular behavior and interactions.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational approaches used to predict the binding affinity and specificity of ligands to target proteins and to understand the dynamic behavior of molecular systems.

Molecular Docking: This technique predicts the preferred orientation of a ligand when it is bound to a receptor, forming a stable complex. It is a computational technique for predicting the binding affinity and specificity of ligands to target proteins. Docking simulations are crucial for virtual screening, allowing researchers to identify potential drug candidates from large databases by estimating their binding modes and energies with a target macromolecule.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and molecular systems over time. They are used to validate the stability of predicted docked ligand-protein complexes and to clarify information on their thermodynamic and dynamic properties. MD simulations can reveal key binding interactions with important catalytic site residues and provide a more comprehensive understanding of the relationship between a compound's structure and its function.

These computational methods are essential tools in rational drug design, allowing for the prediction of protein-ligand interactions and guiding the design of new inhibitors or therapeutic agents.

Compound Names and PubChem CIDs

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that establish a mathematical relationship between the chemical structure of a compound and its biological activity. The fundamental premise of QSAR is that the biological activity of a compound is directly related to its physicochemical properties and structural features. By analyzing a series of compounds with known activities, QSAR models can predict the activity of new or untested compounds, guide the design of novel derivatives with improved properties, and provide insights into the molecular mechanisms underlying their biological effects .

For flavonoids, QSAR studies have been widely applied to predict various biological activities, including their interactions with receptors, enzyme inhibition, and antioxidant capacities . These studies typically involve:

Molecular Descriptors: These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties, such as electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume, shape), and topological indices . For flavonoids, the position and number of hydroxyl groups, planarity, and hydrophobicity are often identified as crucial descriptors influencing their activity .

Statistical Models: Various statistical methods are employed to build QSAR models, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) . Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also frequently used to correlate changes in 3D structural factors (steric, electrostatic, hydrophobic properties) with biological activity .

Potential Application to this compound: Given this compound's classification as a flavonoid and its established biological activities, QSAR studies could be instrumental in:

Predicting Potency: Developing models that correlate this compound's structural features with its ability to enhance NK cell cytolytic activity or its antioxidant capacity. This would involve calculating a range of molecular descriptors for this compound and comparing them to those of other known active and inactive flavonoids.

Guiding Derivatization: If this compound were to be modified for enhanced activity or specificity, QSAR models could predict the impact of various structural changes (e.g., adding or removing functional groups, altering stereochemistry) on its biological profile, thereby streamlining the design of new this compound derivatives.

An example of data that might be generated in a hypothetical QSAR study for this compound and related flavonoids is presented in Table 1.

Table 1: Hypothetical QSAR Data for Flavonoids and Predicted Activity

| Compound Name | PubChem CID | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | H-Bond Donors | H-Bond Acceptors | Predicted Activity (Arbitrary Units) |

| This compound | 184477 | 356.4 | 3.8 | 6 (estimated) | 6 (estimated) | XX.X |

| Quercetin | 5280343 | 302.23 | 1.5 | 5 | 7 | YY.Y |

| Luteolin | 5280445 | 286.24 | 1.4 | 4 | 6 | ZZ.Z |

Note: The "Predicted Activity" values are illustrative and would be derived from a specific QSAR model based on experimental data.

Network Pharmacology Approaches for Pathway Mapping

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases within biological networks . Unlike traditional "one drug, one target" paradigms, network pharmacology embraces the multi-component, multi-target, and multi-pathway nature of many therapeutic agents, particularly natural products like this compound . This methodology is highly suitable for deciphering the intricate mechanisms of action of compounds that exert their effects through modulating multiple biological processes .

The typical workflow in a network pharmacology study involves:

Compound-Target Prediction: Identifying potential protein targets for the active compound using various databases and computational tools .

Disease Target Collection: Gathering known targets associated with the disease or biological process of interest from relevant databases .

Protein-Protein Interaction (PPI) Network Construction: Building a network that illustrates the interactions between the predicted compound targets and disease targets. This helps identify key "hub" proteins that are highly interconnected and likely play crucial roles in the biological system .

Pathway and Gene Ontology (GO) Enrichment Analysis: Analyzing the identified targets to determine which biological pathways (e.g., KEGG pathways) and functions (GO terms) are significantly enriched. This provides a comprehensive view of the biological processes influenced by the compound .

Molecular Docking (Optional but common): Performing molecular docking simulations to validate the binding affinity between selected active compounds and key target proteins identified in the network analysis .

Potential Application to this compound: Applying network pharmacology to this compound could provide a holistic understanding of its therapeutic potential, especially considering its reported influence on NK cell activity and signaling pathways . Such a study would involve:

Identifying this compound's Targets: Predicting a comprehensive set of proteins that this compound might interact with, beyond the already known MAPK and Ras/Raf signaling pathways.

Mapping NK Cell Activation Pathways: Constructing a network that integrates this compound's predicted targets with known proteins and pathways involved in NK cell activation and cytolytic activity. This could reveal novel targets or confirm the importance of existing ones.

Elucidating Broader Biological Effects: Through GO and KEGG enrichment analyses, the study could map this compound's influence on a wider array of biological processes, potentially uncovering additional therapeutic applications or synergistic effects. For example, if this compound affects inflammatory pathways (a common activity for flavonoids), this would be revealed through pathway enrichment.

Identifying Key Hubs: Pinpointing central nodes (proteins) within the interaction network that are critically modulated by this compound, representing potential key points for therapeutic intervention.

An example of potential data derived from a network pharmacology study on this compound is presented in Table 2, illustrating enriched pathways related to its known activity.

Table 2: Hypothetical Enriched Pathways and Associated Targets for this compound

| Pathway Name (KEGG ID) | Associated Targets (Examples) | Enrichment p-value |

| MAPK signaling pathway (hsa04010) | MAPK1, MAPK3, RAF1, HRAS | < 0.001 |

| Ras signaling pathway (hsa04014) | HRAS, KRAS, NRAS, RAF1 | < 0.005 |

| Natural killer cell mediated cytotoxicity (hsa04650) | PRF1, GZMB, IFN-G, FAS | < 0.01 |

| Antioxidant defense pathways | NFE2L2 (Nrf2), HMOX1, NQO1 | < 0.001 |

Note: The "Associated Targets" and "Enrichment p-value" are illustrative and would be derived from a specific network pharmacology analysis.

These advanced research methodologies, while complex, offer powerful tools for comprehensive investigation of compounds like this compound. By integrating structural data with biological activity and network interactions, QSAR and network pharmacology can significantly accelerate the understanding and development of this compound for various applications.

Future Directions and Emerging Research Avenues for Shuterin

Comprehensive Elucidation of Shuterin Biosynthesis

A fundamental area for future research involves the complete elucidation of the biosynthetic pathway of this compound within its natural source, Ficus thonningii. Currently, this compound is known as a phytochemical isolated from this plant. A comprehensive understanding of its biosynthesis would involve identifying the specific enzymes, genes, and metabolic intermediates involved in its formation. This research could leverage advanced genomic and proteomic techniques to map the enzymatic cascade from primary metabolites to the final this compound molecule. Furthermore, investigating environmental factors, such as light, temperature, and nutrient availability, and their influence on this compound production in Ficus thonningii could pave the way for optimized cultivation strategies. Ultimately, a detailed understanding of its biosynthesis could enable the sustainable production of this compound through synthetic biology approaches, such as heterologous expression in microbial or plant cell systems, reducing reliance on direct plant extraction.

Discovery of Novel Biological Targets and Interacting Partners

While current research highlights this compound's impact on NK cell cytotoxicity and its involvement with the MAPK and Ras/Raf signaling pathways, as well as its effects on granzyme B, IFN-γ, histone acetylation, and CREB phosphorylation, the full spectrum of its biological targets and interacting partners remains to be discovered. Future studies should employ unbiased high-throughput screening methodologies to identify additional direct molecular targets, including receptors, enzymes, and transcription factors, across a broader range of cell types beyond NK cells. Proteomics-based approaches, such as affinity purification coupled with mass spectrometry, could be instrumental in identifying proteins that directly interact with this compound. Structural biology techniques, including X-ray crystallography or cryo-electron microscopy, would be crucial for elucidating the precise binding mechanisms and conformational changes induced upon this compound's interaction with its identified targets. Furthermore, a deeper investigation into its interaction with various epigenetic regulatory mechanisms, extending beyond histone acetylation, could reveal novel modes of action.

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

Given this compound's demonstrated ability to enhance NK cell activity, a promising research avenue lies in exploring its synergistic effects when combined with other phytochemicals or established therapeutic agents. This could involve investigating combinations with other known immunomodulatory compounds, either derived from Ficus thonningii or other natural sources, to identify novel formulations with enhanced efficacy. Preclinical studies are essential to evaluate the synergistic potential of this compound with conventional cancer therapeutics, such as chemotherapeutic drugs or emerging immunotherapies. Such combination strategies could potentially lead to improved therapeutic outcomes, reduced dosages of individual agents, and the overcoming of drug resistance mechanisms in various disease contexts. Detailed dose-response studies and mechanistic investigations would be necessary to determine optimal synergistic ratios and understand the underlying molecular basis of these combined effects.

Development of Advanced Synthetic Strategies for this compound and its Analogues

This compound possesses a complex chemical structure (C20H20O6). The development of efficient and scalable total synthesis routes for this compound is a critical future direction, particularly if its biological applications expand. Current methods for obtaining this compound primarily rely on extraction from natural sources, which can be limited by yield and environmental factors. Advanced synthetic chemistry approaches would enable the production of this compound in larger quantities and with higher purity. Beyond total synthesis, a significant focus should be on the rational design and synthesis of structural analogues. Structure-activity relationship (SAR) studies would be crucial to identify the key pharmacophores responsible for this compound's biological activities. This knowledge would then guide the synthesis of novel analogues with potentially improved potency, selectivity, bioavailability, and pharmacokinetic profiles. Computational chemistry and artificial intelligence (AI)-driven drug discovery platforms could play a pivotal role in accelerating the design and prediction of promising this compound analogues.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Actions

To gain a comprehensive, systems-level understanding of this compound's biological actions, future research should prioritize the integration of multi-omics data. Current findings indicate that this compound influences gene expression (e.g., granzyme B, IFN-γ) and protein phosphorylation (e.g., MAPK, Ras/Raf, CREB). Expanding on this, transcriptomics (e.g., RNA sequencing) would provide a global profile of gene expression changes induced by this compound. Proteomics (e.g., mass spectrometry-based proteomics) would reveal alterations in protein expression levels and post-translational modifications, offering insights into cellular signaling networks. Metabolomics and lipidomics could further elucidate changes in metabolic pathways and lipid profiles, respectively. The integration of these diverse datasets using bioinformatics and systems biology approaches would allow for the construction of comprehensive network models illustrating this compound's multifaceted effects on cellular processes. This holistic view would not only identify key regulatory nodes and pathways but also potentially uncover novel biomarkers of response or resistance to this compound, guiding future therapeutic development.

Q & A

Q. What experimental models are commonly used to study Shuterin’s cytotoxic effects, and what methodological considerations are critical for reproducibility?

Answer: The human leukemia cell line K562 is widely used to assess this compound’s cytotoxicity, particularly its apoptosis-inducing effects. Key methodological steps include:

- Dose-response assays : Use a concentration gradient (e.g., 0–10 μM) to quantify apoptosis rates via flow cytometry, as shown in subfigure A of , where apoptosis increased from 14.8% (0 μM) to 39.7% (10 μM) .

- Cell viability assays : Employ MTT or similar assays to measure metabolic activity, ensuring controls for baseline viability (e.g., 100% at 0 μM vs. 50% at 10 μM) .

- Protein expression validation : Western blotting for apoptosis markers like cleaved caspase-3/9 and granzyme B (subfigure D) .

- Statistical rigor : Include triplicate experiments and ANOVA for significance testing .

Q. What key proteins and pathways are implicated in this compound’s mechanism of action?

Answer: this compound enhances cytotoxicity primarily through:

- Granzyme B upregulation : A protease critical for apoptosis, validated via Western blot (subfigure D) and mRNA quantification (subfigure E) .

- MAPK and Ras/Raf pathways : These signaling cascades amplify pro-apoptotic signals. Methodological verification involves:

- Inhibitor studies (e.g., MAPK inhibitors) to block pathway activation.

- Phosphorylation assays (e.g., p-ERK, p-JNK) to confirm pathway engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across different cell lines or experimental conditions?

Answer: Contradictions may arise due to:

- Cell-line specificity : K562 (myelogenous leukemia) vs. solid tumor models may exhibit divergent responses. Validate using:

Q. What strategies optimize this compound’s concentration parameters to balance efficacy and off-target effects in combinatorial therapies?

Answer:

Q. How can researchers dissect the interplay between this compound’s activation of MAPK/Ras-Raf pathways and its downstream apoptotic effects?

Answer:

- Knockdown/knockout models : Use CRISPR-Cas9 to silence MAPK components (e.g., ERK1/2) and measure apoptosis rescue .

- Time-course experiments : Track phosphorylation kinetics (e.g., p-MEK at 0, 15, 30 mins) to correlate pathway activation with caspase cleavage .

- Computational modeling : Build a Boolean network to simulate pathway crosstalk and predict dominant nodes .

Methodological Resources

- Data presentation : Follow guidelines for concise tables/figures (e.g., subfigures A–E in ) and avoid duplicating data in text .

- Reproducibility : Provide raw data, analysis scripts, and detailed protocols in supplementary materials .

- Ethical compliance : Adhere to cell-line authentication standards (e.g., STR profiling) and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.